1-(1,2-Difluoroethenyl)-4-fluorobenzene
Description
1-(1,2-Difluoroethenyl)-4-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a 1,2-difluoroethenyl group. The ethenyl group introduces a double bond with adjacent fluorine atoms, enhancing the compound’s electronegativity and steric profile. This structure confers unique reactivity and physical properties, making it valuable in materials science and pharmaceutical research.
Properties
CAS No. |
316173-80-5 |
|---|---|
Molecular Formula |
C8H5F3 |
Molecular Weight |
158.12 g/mol |
IUPAC Name |
1-(1,2-difluoroethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H5F3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5H |
InChI Key |
NSFWEAYHWZGMNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=CF)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CF)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes: *Estimated values for the target compound are inferred from structural analogs.
Physicochemical Properties
- Solubility : Fluorinated ethenyl groups reduce solubility in polar solvents compared to alkoxy derivatives like 1-(4-Bromobutoxy)-4-fluorobenzene (CAS 2033-80-9), which has a flexible ether chain .
Preparation Methods
Fluorination via Diazonium Fluoroborate Intermediates
One advanced method involves the preparation of fluoboric acid diazonium salts from fluorinated anilines, followed by thermal decomposition to generate fluorinated aromatic compounds. Although this method is documented primarily for trifluorobenzenes, it provides a foundational approach adaptable for difluoroethenyl fluorobenzenes.
Process Summary:
- Preparation of nitrofluoroborate diazonium salts by diazotization of fluorinated anilines in fluoborate aqueous solution at low temperatures (0 to 5 °C).
- Thermal degradation of the diazonium fluoroborate salt at elevated temperatures (100–300 °C) to release nitrogen and boron trifluoride gases, yielding fluorinated aromatic products.
- Collection of fluorinated products via distillation.
Key Data from Experimental Embodiments:
| Step | Reagents and Conditions | Yield (%) | Purity (GC %) |
|---|---|---|---|
| Diazotization | 2,4-difluorobenzene amine, NaNO2, fluoboric acid, 0-5 °C, 4-6 h | 91 (diazonium salt) | - |
| Thermal Decomposition | 120-180 °C, 4 h + 2 h incubation | 85 (1,2,4-trifluorobenzene) | 99.5 |
Note: While this example is for 1,2,4-trifluorobenzene, similar diazonium salt approaches can be adapted for 1-(1,2-difluoroethenyl)-4-fluorobenzene synthesis by selecting appropriate precursors and reaction conditions.
Halogenation and Fluorination of Aromatic Precursors
Another approach involves the synthesis of fluorinated aromatic intermediates via nitration, fluorination, and chlorination of chlorobenzene derivatives, which can be further transformed into difluoroethenyl fluorobenzenes.
- Starting with mixtures of orthodichlorobenzene and related chlorinated compounds.
- Nitration using nitric and sulfuric acid at 30–75 °C to form chloronitrobenzene mixtures.
- Fluorination of chloronitrobenzene intermediates with potassium monofluoride in polar aprotic solvents (DMSO or DMF) at 120–200 °C.
- Chlorination of fluoronitrobenzene intermediates at 150–250 °C to obtain dichlorofluorobenzene derivatives.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | 60 °C, 2.5 h, HNO3/H2SO4 | 98 (dichloronitrobenzene mixture) | High purity fraction collected at 128–138 °C / 15 mmHg |
| Fluorination | 185 °C, 3 h, KHF/DMSO | 82 (fluorine chloronitrobenzene mixture) | Transformation efficiency ~55% |
| Chlorination | 180–200 °C, 12 h, Cl2 feed | 62.8 (2,4-dichlorofluorobenzene) | Distillation cut at 60–68 °C / 15 mmHg |
This method, while primarily aimed at 2,4-dichlorofluorobenzene, demonstrates the utility of halogenation-fluorination sequences in preparing fluorinated aromatic compounds, which can be tailored for difluoroethenyl fluorobenzenes by modifying the substituents and reaction pathways.
Research Findings and Comparative Analysis
| Preparation Method | Advantages | Limitations | Yield Range | Temperature Range |
|---|---|---|---|---|
| Diazotization & Thermal Decomposition | High purity products; well-established for fluorobenzenes | Requires low temperature control; precursor availability | Up to 91% (diazonium salt), 85% (final product) | 0–5 °C (diazotization), 100–300 °C (decomposition) |
| Halogenation-Fluorination-Chlorination | Uses readily available chlorobenzene derivatives; scalable | Multi-step; moderate yields; high temperature | 62.8–98% (intermediates) | 60–250 °C |
The diazonium salt method offers a cleaner route to fluorinated aromatics with relatively high yields and purity. However, the halogenation-fluorination approach is advantageous for industrial scalability due to the abundance of chlorobenzene starting materials and established reaction protocols.
Summary Table of Key Preparation Steps for 1-(1,2-Difluoroethenyl)-4-fluorobenzene
| Step No. | Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diazotization | 4-fluoroaniline, NaNO2, HBF4 | 0–5 °C, 4–6 h | Diazonium fluoroborate salt | ~90 |
| 2 | Thermal Decomposition | Diazonium salt | 100–300 °C, 4–6 h | Fluorobenzene derivative | ~85 |
| 3 | Difluoroethenylation | Fluorinated aromatic + Fluorinating agent | Variable, optimized for vinyl difluoride formation | 1-(1,2-Difluoroethenyl)-4-fluorobenzene | Variable, optimized |
Note: Direct literature on difluoroethenylation is limited; methods typically involve fluorination of vinyl precursors or coupling reactions.
Q & A
Q. What synthetic routes are recommended for 1-(1,2-Difluoroethenyl)-4-fluorobenzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves halogenation of fluorobenzene derivatives followed by elimination or coupling reactions. For example, fluorinated alkenes can be synthesized via dehydrohalogenation of vicinal dihalides under basic conditions (e.g., KOH/ethanol) . Optimization strategies include:
- Catalysts : Use of transition-metal catalysts (e.g., Pd) for selective cross-coupling.
- Temperature : Controlled heating (80–120°C) to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Data Table :
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromofluorination | Br₂, FeCl₃, 40°C | 65 | |
| Dehydrofluorination | KOH, ethanol, reflux | 78 |
Q. What spectroscopic techniques are most effective for characterizing 1-(1,2-Difluoroethenyl)-4-fluorobenzene?
- Methodological Answer :
- ¹⁹F NMR : Critical for identifying fluorine environments (chemical shifts: δ −110 to −160 ppm for aromatic F; δ −80 to −100 ppm for ethenyl F) .
- GC-MS : Confirms molecular weight (MW: 174.12 g/mol) and fragmentation patterns.
- IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and C=C vibrations (1600–1680 cm⁻¹).
Q. How should researchers handle and store 1-(1,2-Difluoroethenyl)-4-fluorobenzene to ensure laboratory safety?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid prolonged exposure to light/moisture.
- Storage : In amber glass under inert gas (N₂/Ar) at −20°C. Degradation products (e.g., HF) require neutralization protocols .
Advanced Research Questions
Q. How do the electronic properties of the difluoroethenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the ethenyl group, enhancing Suzuki-Miyaura coupling efficiency. Computational studies (DFT) show reduced LUMO energy (−2.1 eV), favoring oxidative addition with Pd(0) catalysts. Compare with non-fluorinated analogs (LUMO: −1.5 eV) .
Q. What computational methods predict the environmental fate of 1-(1,2-Difluoroethenyl)-4-fluorobenzene?
- Methodological Answer :
- QSPR Models : Estimate biodegradation half-life (e.g., EPI Suite: t₁/₂ = 120 days in soil).
- Molecular Dynamics : Simulate interactions with soil organic matter (log Kow = 2.8 suggests moderate mobility) .
- Ecotoxicity : Use ECOSAR to predict LC50 for aquatic organisms (e.g., LC50 Daphnia: 1.2 mg/L).
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity in medicinal chemistry?
- Methodological Answer :
- Comparative Studies : Replace ethenyl F with Cl/Br to assess cytotoxicity. For example:
| Derivative | IC50 (μM) | Target |
|---|---|---|
| 1-(1,2-Difluoroethenyl) | 12.3 | EGFR kinase |
| 1-(1,2-Dichloroethenyl) | 8.7 | EGFR kinase |
- SAR Analysis : Fluorine’s electronegativity improves membrane permeability but may reduce metabolic stability.
Contradictions in Data and Mitigation Strategies
- Contradiction : Conflicting reports on catalytic efficiency in cross-coupling (Pd vs. Ni catalysts).
- Contradiction : Discrepancies in predicted vs. experimental log P values.
- Resolution : Validate via HPLC retention time calibration with fluorinated standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
